2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole
Description
2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a benzyl group substituted with two nitro groups at the 2- and 4-positions. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling diverse biological interactions . The 2,4-dinitrobenzyl substituent introduces strong electron-withdrawing effects, which influence the compound's electronic properties, solubility, and reactivity. This compound is typically synthesized via condensation reactions between o-phenylenediamine and substituted aldehydes or ketones, followed by nitration under controlled conditions .
Properties
IUPAC Name |
2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c19-17(20)10-6-5-9(13(8-10)18(21)22)7-14-15-11-3-1-2-4-12(11)16-14/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMIAXOIFANJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483936 | |
| Record name | 2-[(2,4-Dinitrophenyl)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60059-85-0 | |
| Record name | 2-[(2,4-Dinitrophenyl)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 2,4-dinitrobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as engineered magnesium oxide supported on dendritic fibrous nano silica, has been reported to provide high yields and selectivity under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation: The benzimidazole core can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as alkyl halides, in the presence of a base like potassium carbonate.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: 2-(2,4-Diaminobenzyl)-1H-benzo[d]imidazole.
Substitution: Various N-alkylated benzimidazole derivatives.
Oxidation: Benzimidazole N-oxides.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including 2-(2,4-dinitrobenzyl)-1H-benzo[d]imidazole, as promising candidates for antitubercular agents. The compound exhibits significant inhibitory activity against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values indicating effective suppression of bacterial growth. For instance, compounds derived from similar structures have shown MIC values as low as 3.8 µM against multidrug-resistant strains of M. tuberculosis .
Anticancer Properties
The compound has also been evaluated for its anticancer properties, particularly against HepG2 liver cancer cells. Studies demonstrate that it induces cell cycle arrest at the G1 phase and promotes apoptosis through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 . This dual mechanism suggests its potential as a therapeutic agent in cancer treatment.
GABA-A Receptor Modulation
Another area of research focuses on the modulation of GABA-A receptors, where derivatives of benzo[d]imidazole have been identified as positive allosteric modulators (PAMs). These compounds enhance the receptor's activity at specific sites, offering new avenues for treating neurological disorders . The structural modifications in compounds like this compound may lead to improved pharmacological profiles.
Enzyme Inhibition
The compound's structural characteristics make it a candidate for inhibiting various enzymes implicated in disease processes. For example, derivatives have been explored for their ability to inhibit PARP-1, an enzyme involved in DNA repair mechanisms that is often overactive in cancer cells . This inhibition could enhance the efficacy of existing chemotherapeutics by preventing cancer cells from repairing DNA damage.
Photochemical Properties
Research has indicated that benzimidazole derivatives can exhibit interesting photochemical properties, such as photoinduced intramolecular proton transfer. This property is significant for developing materials used in photonic applications and sensors . The dinitrobenzyl group may enhance these properties due to its electron-withdrawing effects.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The benzimidazole core can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
The following analysis compares 2-(2,4-dinitrobenzyl)-1H-benzo[d]imidazole with structurally related benzimidazole derivatives, focusing on substituent effects, synthetic routes, spectroscopic data, and biological activities.
Substituent Effects on Electronic and Physical Properties
Key Insights :
- Electron-donating groups (e.g., methyl, hydroxy) improve solubility and modulate interactions with biological targets like enzymes or receptors .
Spectroscopic Characterization
¹H NMR Chemical Shifts (δ, ppm) of Key Protons :
Key Insights :
- The NH proton in this compound appears downfield (δ 12.8) due to strong electron-withdrawing effects of nitro groups.
- Fluorine and chlorine substituents cause characteristic splitting in aromatic regions .
Biological Activity
The compound 2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological properties. The findings are supported by various studies and data tables summarizing key research outcomes.
Chemical Structure and Properties
This compound features a benzimidazole core substituted with a dinitrobenzyl group. This structural modification is significant as it influences the compound’s biological interactions and efficacy.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. In a study evaluating various benzimidazole derivatives, including this compound, the compound was tested against several bacterial strains.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| This compound | 6.9 | E. coli, S. aureus |
| 2-mercapto-1H-benzo[d]imidazole | 3.8 | Mycobacterium tuberculosis |
| 4-(1H-benzimidazol-2-yl)-benzene-1,3-diol | 0.080 | AChE inhibition |
Note: MIC = Minimum Inhibitory Concentration
The compound demonstrated a MIC value comparable to other potent antimicrobials, indicating its potential as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely studied due to their ability to inhibit cancer cell proliferation. A study involving the evaluation of various benzimidazole compounds found that this compound exhibited significant cytotoxicity against human colorectal carcinoma cell lines (HCT116).
Table 2: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | HCT116 |
| 4-(benzo[d]thiazole-2-yl)phenols | 2.7 | AChE inhibition |
| 4-(1H-benzimidazol-2-yl)-benzene-1,3-diol | 0.090 | Various cancer lines |
Note: IC50 = Half maximal inhibitory concentration
The results suggest that this compound can effectively inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
Recent studies have indicated that benzimidazoles may act as positive allosteric modulators (PAMs) of GABA-A receptors, which are crucial in neurological function. The interaction with these receptors can lead to therapeutic applications in treating anxiety and other neurological disorders.
Case Study: GABA-A Modulation
In a study evaluating the effects of various benzimidazole derivatives on GABA-A receptors, it was found that certain modifications enhanced their efficacy as PAMs:
- Lead Compounds : The research identified lead compounds with improved metabolic stability and reduced hepatotoxicity.
- Mechanism : These compounds preferentially interacted with the α1/γ2 interface of GABA-A receptors, suggesting a novel pharmacological strategy for developing treatments for neurological dysfunction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
